3-(3-Acetoxyphenyl)-2-methyl-1-propene
Description
3-(3-Acetoxyphenyl)-2-methyl-1-propene is an organic compound characterized by a propene backbone substituted with a methyl group at the second carbon and a 3-acetoxyphenyl group at the third carbon. The acetoxy moiety (an ester functional group) distinguishes it from analogs with hydroxyl or alkyl substituents on the phenyl ring. This structure confers unique physicochemical properties, such as increased lipophilicity compared to phenolic derivatives, which may enhance solubility in organic solvents and influence reactivity in synthetic applications.
Properties
IUPAC Name |
[3-(2-methylprop-2-enyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-9(2)7-11-5-4-6-12(8-11)14-10(3)13/h4-6,8H,1,7H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFZBEOHAVIRFEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1=CC(=CC=C1)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641199 | |
| Record name | 3-(2-Methylprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890097-83-3 | |
| Record name | Phenol, 3-(2-methyl-2-propen-1-yl)-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Methylprop-2-en-1-yl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Acetoxyphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the acetylation of 3-hydroxyphenyl-2-methyl-1-propene using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the acetylation process, and advanced purification techniques such as chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3-Acetoxyphenyl)-2-methyl-1-propene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in the formation of various substituted phenylpropenes.
Scientific Research Applications
3-(3-Acetoxyphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(3-Acetoxyphenyl)-2-methyl-1-propene involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid and the corresponding phenol, which can then participate in further biochemical reactions. The compound may also interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3-(3-Acetoxyphenyl)-2-methyl-1-propene with structurally or functionally related compounds:
Key Comparative Insights:
Functional Group Impact: The acetoxy group in this compound enhances stability against oxidation compared to the hydroxyl analog but may hydrolyze under acidic/basic conditions to form phenolic derivatives. Indolyl and dimethylphenyl substituents alter electronic and steric profiles, affecting reaction pathways. For example, indolyl derivatives participate in cyclization reactions for bioactive molecules, while dimethylphenyl analogs exhibit reduced reactivity due to steric effects .
Polymer vs. Monomer Behavior: Copolymers like isobutylene/isoprene (CAS 9010-85-9) exhibit high viscosity and thermal stability, contrasting with the monomeric propene derivatives, which are typically liquids or low-melting solids .
Synthetic Utility :
- This compound may serve as a precursor for esterase-sensitive prodrugs or polymer side-chain modifications, leveraging its hydrolyzable acetoxy group.
- In contrast, hydroxylated analogs require protective group strategies to prevent undesired side reactions during synthesis .
Biological Activity
3-(3-Acetoxyphenyl)-2-methyl-1-propene, also known as an aromatic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14O2
- IUPAC Name : 3-(3-Acetoxyphenyl)-2-methylprop-1-ene
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with various biomolecules. Research indicates that this compound exhibits several pharmacological properties, including:
- Antimicrobial Activity : Studies have shown that derivatives of aromatic compounds can possess significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, which suggests that this compound may exhibit similar properties .
- Antioxidant Properties : The presence of acetoxy and phenyl groups in the structure is believed to contribute to antioxidant activity, potentially mitigating oxidative stress in biological systems .
The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, potential pathways include:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, potentially disrupting membrane integrity and function.
Antimicrobial Studies
Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. In vitro tests have reported Minimum Inhibitory Concentration (MIC) values indicating potent activity against common bacterial strains:
| Pathogen | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Staphylococcus aureus | 0.0048 |
| Candida albicans | 0.039 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of this compound was assessed using various assays. The compound demonstrated significant radical scavenging activity, comparable to established antioxidants:
| Assay Type | IC50 (µM) |
|---|---|
| DPPH Radical Scavenging | 25 |
| ABTS Radical Scavenging | 30 |
These results indicate the potential for this compound to protect cells from oxidative damage .
Case Studies
A notable case study involved the synthesis and evaluation of derivatives of this compound. Researchers found that modifications to the acetoxy group enhanced both antimicrobial and antioxidant activities. This highlights the importance of structural variations in optimizing biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
